A Technical Guide to 4-Bromo-6-methylpyridazin-3-amine: Properties, Synthesis, and Reactivity for Drug Discovery Applications
A Technical Guide to 4-Bromo-6-methylpyridazin-3-amine: Properties, Synthesis, and Reactivity for Drug Discovery Applications
Introduction
The pyridazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that include a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for a phenyl ring with reduced lipophilicity.[1] These features make pyridazine derivatives valuable components in the design of novel therapeutics, with applications ranging from kinase inhibitors for oncology to agents targeting neurodegenerative diseases.[2][3][4]
This technical guide focuses on 4-Bromo-6-methylpyridazin-3-amine (CAS No. 1260890-22-9), a key heterocyclic building block. The strategic placement of the amino, bromo, and methyl groups on the pyridazine core provides three distinct points for chemical modification. The bromine atom, in particular, serves as a versatile synthetic handle for modern cross-coupling reactions, enabling the rapid construction of diverse chemical libraries. This document provides an in-depth overview of its chemical properties, a validated synthesis protocol, its reactivity profile, and its strategic application for professionals in pharmaceutical research and development.
Molecular Identity and Physicochemical Properties
Nomenclature and Structure
The unique arrangement of substituents on the pyridazine ring defines the identity and reactivity of the molecule.
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IUPAC Name: 4-bromo-6-methylpyridazin-3-amine[5]
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CAS Number: 1260890-22-9[5]
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Molecular Formula: C₅H₆BrN₃[5]
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Synonyms: 4-bromo-6-methyl-pyridazin-3-amine[5]
Physicochemical Data
The properties of this compound make it suitable for a range of organic reactions and subsequent pharmaceutical formulation development. All data below, unless otherwise specified, is computationally derived.
| Property | Value | Source |
| Molecular Weight | 188.03 g/mol | PubChem[5] |
| Monoisotopic Mass | 186.97451 Da | PubChem[5] |
| Physical State | Solid | Inferred from Synthesis |
| XLogP3 | 0.6 | PubChem[5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[5] |
| Hydrogen Bond Acceptors | 3 (from N1, N2, -NH₂) | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
Synthesis and Purification
The synthesis of 4-Bromo-6-methylpyridazin-3-amine can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from patent literature, which describes its preparation as a key intermediate.
Detailed Synthesis Protocol
This four-step synthesis provides a reliable route to the target compound.
Step 1: Synthesis of 6-Chloro-3-methylpyridazine
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To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF), add methylmagnesium bromide (3M in diethyl ether, 1.1 eq) dropwise at -10 °C under an inert atmosphere (e.g., Argon).
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Allow the reaction mixture to warm to room temperature and stir for 16 hours.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Chloro-3-methyl-4-nitropyridazine
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Add the crude 6-chloro-3-methylpyridazine (1.0 eq) portion-wise to a stirred mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at 0 °C.
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Stir the mixture at room temperature for 2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Extract the resulting aqueous solution with dichloromethane (DCM).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the nitro-intermediate.
Step 3: Synthesis of 6-Chloro-4-methylpyridazin-3-amine
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To a solution of 6-chloro-3-methyl-4-nitropyridazine (1.0 eq) in ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
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Heat the mixture to reflux and stir for 3 hours.
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Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethanol.
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Concentrate the filtrate under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired amine.
Step 4: Synthesis of 4-Bromo-6-methylpyridazin-3-amine
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Dissolve 6-chloro-4-methylpyridazin-3-amine (1.0 eq) in acetonitrile.
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Add N-bromosuccinimide (NBS, 1.1 eq) in one portion.
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Stir the reaction mixture at room temperature for 16 hours.
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Concentrate the mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product.
Purification and Characterization
The final product is typically purified via silica gel chromatography. The identity and purity are confirmed by spectroscopic methods.
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Mass Spectrometry: The presence of the bromine atom results in a characteristic isotopic pattern for the molecular ion peak.
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MS (ESI+): m/z = 188.0, 190.0 [M+H]⁺.
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¹H NMR Spectroscopy: The proton NMR provides a definitive fingerprint of the molecule's structure.
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.21 (s, 1H), 6.09 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).
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Chemical Reactivity and Strategic Applications
The utility of 4-Bromo-6-methylpyridazin-3-amine in drug discovery stems from its predictable and versatile reactivity at two primary sites: the bromo substituent and the amino group.
The Bromo Group: A Handle for C-C and C-N Bond Formation
The carbon-bromine bond at the C4 position is the most valuable site for building molecular complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.
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Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems. This is a field-proven strategy for exploring structure-activity relationships (SAR) by modifying substituents that can interact with deep pockets in enzyme active sites.
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Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines enables the construction of C-N bonds, introducing new hydrogen-bond donors/acceptors or vectors for improving pharmacokinetic properties.
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Sonogashira Coupling: Reaction with terminal alkynes introduces a linear, rigid linker, which can be used to probe spatial requirements within a binding site or as a precursor for further transformations.
The Amino Group: A Site for Linker and Pharmacophore Attachment
The primary amine at the C3 position serves as a potent nucleophile and a key hydrogen-bond donor.
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Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) can attach linkers, solubilizing groups, or pharmacophoric elements designed to interact with specific residues in a biological target.
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Alkylation: While less common due to potential selectivity issues, alkylation can be performed to introduce small alkyl groups or tether the molecule to a larger scaffold.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for 4-Bromo-6-methylpyridazin-3-amine. However, based on data from structurally similar compounds such as 4-bromo-6-chloropyridazin-3-amine, the following precautions are advised. This compound should be handled only by qualified professionals trained in handling potent and potentially hazardous materials.
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Hazard Statements (Anticipated): Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Engineering Controls: Use in a well-ventilated fume hood.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Skin and Body Protection: Wear a lab coat.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
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Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
4-Bromo-6-methylpyridazin-3-amine is a high-value, versatile building block for drug discovery and development. Its well-defined reactive sites allow for the systematic and efficient elaboration of the pyridazine core into complex molecules with tailored biological activities. The synthetic route is robust, and its reactivity profile, dominated by palladium-catalyzed cross-coupling at the bromine position, aligns perfectly with the strategic demands of modern medicinal chemistry programs, particularly in the pursuit of novel kinase inhibitors.
References
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PubChem. Compound Summary for CID 53302235, 4-Bromo-6-methylpyridazin-3-amine. National Center for Biotechnology Information. ([Link]5]
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Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research (2023). ([Link]1]
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Al-Tel, T. H. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 05 (05), 460–479 (2014). ([Link]2]
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Jadhav, S. D., et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication (2019). ([Link]3]
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Li, J., et al. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 279 , 116853 (2024). ([Link]4]
Sources
- 1. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]
- 4. 4-Bromopyridazin-3-amine|Supplier [benchchem.com]
- 5. 4-Bromo-6-methylpyridazin-3-amine | C5H6BrN3 | CID 53302235 - PubChem [pubchem.ncbi.nlm.nih.gov]
